molecular formula C14H25BO3Si B2984095 4-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid CAS No. 858096-68-1

4-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid

Cat. No.: B2984095
CAS No.: 858096-68-1
M. Wt: 280.25
InChI Key: SIHMKALMXIRIEV-UHFFFAOYSA-N
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Description

4-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid is a specialized chemical compound characterized by its unique structure, which includes a tert-butyldimethylsilyl ether group attached to a phenylboronic acid core

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2,6-dimethylphenol as the starting material.

  • Protection of Hydroxyl Group: The hydroxyl group of 2,6-dimethylphenol is protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine.

  • Boronic Acid Formation: The protected phenol is then converted to the boronic acid derivative through a reaction with a boron reagent, such as bis(pinacolato)diboron, in the presence of a catalyst like palladium on carbon (Pd/C) and a base like potassium phosphate.

Industrial Production Methods: Industrial-scale production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and choice of solvents and reagents to ensure efficient conversion and minimal by-products.

Types of Reactions:

  • Oxidation: The phenylboronic acid moiety can undergo oxidation reactions to form phenylboronic acid derivatives.

  • Reduction: Reduction reactions can be performed to convert the boronic acid to its corresponding borane derivative.

  • Substitution: Substitution reactions involving the boronic acid group can lead to the formation of various boronic esters and boronic amides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

  • Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used for reduction reactions.

  • Substitution: Reagents such as alcohols and amines are used for substitution reactions, often in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products Formed:

  • Oxidation Products: Various phenylboronic acid derivatives.

  • Reduction Products: Borane derivatives.

  • Substitution Products: Boronic esters and boronic amides.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a protecting group for phenols and as a reagent in cross-coupling reactions. Biology: It serves as a tool in the study of boronic acid-based enzyme inhibitors and in the development of boronic acid-based sensors for biological molecules. Medicine: The compound is explored for its potential use in drug discovery, particularly in the design of boronic acid-containing pharmaceuticals. Industry: It finds applications in materials science, particularly in the development of boronic acid-based polymers and coatings.

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is known to cause serious eye damage . Precautionary measures include wearing protective gloves, clothing, and eye/face protection .

Comparison with Similar Compounds

  • 4-[(Tert-butyldimethylsilyl)oxy]benzaldehyde: Similar structure but with an aldehyde group instead of boronic acid.

  • 4-[(Tert-butyldimethylsilyl)oxy]phenylboronic Acid: Similar structure but without the methyl groups on the phenyl ring.

Uniqueness: 4-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid is unique due to its combination of the tert-butyldimethylsilyl protecting group and the boronic acid functionality, which provides both stability and reactivity. This combination makes it a valuable reagent in various chemical and biological applications.

Properties

IUPAC Name

[4-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethylphenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25BO3Si/c1-10-8-12(9-11(2)13(10)15(16)17)18-19(6,7)14(3,4)5/h8-9,16-17H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHMKALMXIRIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)O[Si](C)(C)C(C)(C)C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution (250 mL) of (4-bromo-3,5-dimethylphenoxy)(tert-butyl)dimethylsilane (39.2 g, 124 mmol) in tetrahydrofuran was added n-butyllithium hexane solution (1.6 M, 90.0 mL, 144 mmol) under stirring at −78° C. The reaction mixture was stirred at the same temperature for 2 hr, and triisopropyl borate (40.0 mL, 173 mmol) was added. The mixture was allowed to warm to room temperature and stirred for 3 hr. To the reaction mixture was added 2 M hydrochloric acid (180 mL), and the mixture was stirred for 6 hr. The reaction mixture was partitioned between ethyl acetate and water. The organic layer was dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel chromatography (hexane/ethyl acetate=10/1-hexane/ethyl acetate=1/4) to give the title compound (18.6 g, yield 53%) as pale-yellow prism crystals.
Quantity
250 mL
Type
reactant
Reaction Step One
Name
n-butyllithium hexane
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Three
Yield
53%

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